alpha-Hexyl-gamma-butyrolactone
Overview
Description
alpha-Hexyl-gamma-butyrolactone: is an organic compound with the molecular formula C10H18O2 . It is a derivative of gamma-butyrolactone, featuring a hexyl group attached to the alpha position of the lactone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Alpha-Hexyl-Gamma-Butyrolactone is a derivative of gamma-butyrolactone (GBL), which is known to interact with several targets. GBL is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It has been found to interact with O-GlcNAcase NagJ in Clostridium perfringens . .
Mode of Action
Gbl, its parent compound, acts as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts as a central nervous system depressant with effects similar to those of barbiturates
Biochemical Pathways
GBL, however, is recognized to be involved in the regulation of morphological development and secondary metabolism in actinomycete bacteria, especially in the genus of Streptomyces . The g-butyrolactones bind to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Result of Action
Gbl, its parent compound, is known to have effects similar to those of barbiturates when it acts as a prodrug for ghb
Action Environment
Gbl, its parent compound, is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is soluble in CCl4, methanol, ethanol, acetone, benzene, and ethyl ether . These properties may influence its action and stability in different environments.
Biochemical Analysis
Biochemical Properties
Alpha-Hexyl-gamma-butyrolactone plays a significant role in biochemical reactions, particularly in the regulation of antibiotic production and morphological differentiation in certain bacterial species. It interacts with specific enzymes and proteins, such as receptor proteins in Streptomyces species. These interactions are crucial for the regulation of secondary metabolite production, including antibiotics. The nature of these interactions involves the binding of this compound to receptor proteins, which in turn modulates the expression of genes involved in antibiotic biosynthesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by regulating cell signaling pathways and gene expression. For instance, in Streptomyces species, this compound binds to receptor proteins, leading to the activation or repression of genes involved in antibiotic production and morphological differentiation. This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific receptor proteins. These receptor proteins, often acting as repressors, bind to this compound, which prevents them from binding to DNA targets. This binding interaction induces the expression of target genes, leading to the production of secondary metabolites such as antibiotics. Additionally, this compound may inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on gene expression and metabolic pathways, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the regulation of metabolic pathways and the production of secondary metabolites. At high doses, this compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the production of secondary metabolites in bacterial species. It interacts with enzymes and cofactors that are essential for the biosynthesis of antibiotics and other bioactive compounds. The presence of this compound can influence metabolic flux and alter metabolite levels, thereby affecting the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells or tissues. The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hexyl-gamma-butyrolactone typically involves the lactonization of appropriate precursors. One common method is the gold-catalyzed allylic functionalization, which has been found to be efficient for the preparation of gamma-butyrolactone derivatives . Another method involves the reaction of gamma-butyrolactone with hexyl halides under basic conditions to introduce the hexyl group at the alpha position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of environmentally friendly and efficient catalysts is often emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: alpha-Hexyl-gamma-butyrolactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Hexyl-substituted carboxylic acids.
Reduction: Hexyl-substituted diols.
Substitution: Various alpha-substituted gamma-butyrolactone derivatives.
Scientific Research Applications
alpha-Hexyl-gamma-butyrolactone has several applications in scientific research:
Comparison with Similar Compounds
gamma-Butyrolactone: A simpler lactone without the hexyl substitution.
alpha-Methyl-gamma-butyrolactone: A similar compound with a methyl group instead of a hexyl group at the alpha position.
Uniqueness: alpha-Hexyl-gamma-butyrolactone is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The hexyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
3-hexyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLVUXSDSVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047437 | |
Record name | alpha-Hexyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-37-8 | |
Record name | 3-Hexyldihydro-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hexyl-gamma-butyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, 3-hexyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Hexyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hexyldihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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